2-(2-Methoxypyridin-4-yl)ethanamine
Overview
Description
2-(2-Methoxypyridin-4-yl)ethanamine, also known as 2-MPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
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Synthesis and Spectral Identification of Schiff Bases
- Field : Medicinal Chemistry .
- Application : The compound 2-(piperidin-4-yl)ethanamine, which is structurally similar to 2-(2-Methoxypyridin-4-yl)ethanamine, was used to prepare Schiff bases . These Schiff bases have shown promising results as pancreatic lipase inhibitors .
- Method : The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results : The synthesized Schiff bases revealed good antioxidant activity by the DPPH method, and showed promising activity as pancreatic lipase inhibitors when compared to the Orlistat reference .
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Field : Medicinal Chemistry .
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Method : The specific methods of synthesis and evaluation are not detailed in the search results .
- Results : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
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Synthesis of Novel Heterocyclic Compounds
- Field : Medicinal Chemistry .
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The specific methods of synthesis and evaluation are not detailed in the search results .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
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Synthesis of Previously Unknown Furocoumarin Derivatives
- Field : Organic Chemistry .
- Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described .
- Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Results : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
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Organic Electronics
- Field : Material Science.
- Application : Derivatives of similar compounds may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
- Method : The specific methods of application are not detailed in the search results.
- Results : The specific results or outcomes are not detailed in the search results.
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Molecular Recognition
- Field : Biochemistry.
- Application : The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
- Method : The specific methods of application are not detailed in the search results.
- Results : The specific results or outcomes are not detailed in the search results.
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Synthesis of Boronic Acids
- Field : Organic Chemistry .
- Application : 2-Methoxypyridine-4-boronic acid is a chemical used in the synthesis of various organic compounds .
- Method : The specific methods of synthesis are not detailed in the search results .
- Results : The specific results or outcomes are not detailed in the search results .
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Design of Privileged Structures in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : A pyrimidine moiety, which is structurally similar to 2-(2-Methoxypyridin-4-yl)ethanamine, has been employed in the design of privileged structures in medicinal chemistry .
- Method : The specific methods of application are not detailed in the search results .
- Results : The specific results or outcomes are not detailed in the search results .
-
Synthesis of Previously Unknown Furocoumarin Derivatives
- Field : Organic Chemistry .
- Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described .
- Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Results : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGYYNICKFCEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438116 | |
Record name | 2-(2-methoxypyridin-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyridin-4-yl)ethanamine | |
CAS RN |
764708-27-2 | |
Record name | 2-(2-methoxypyridin-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxypyridin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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